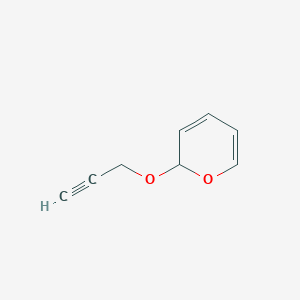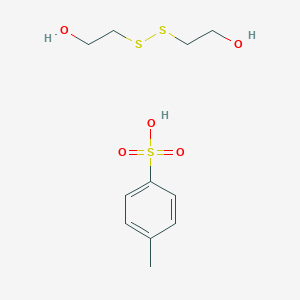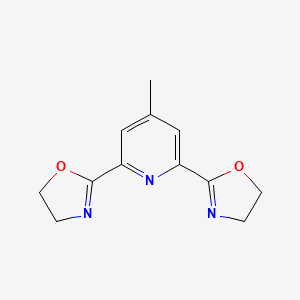
2,6-Bis(4,5-dihydro-2-oxazolyl)-4-methylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Bis(4,5-dihydro-2-oxazolyl)-4-methylpyridine is a chemical compound that features a pyridine ring substituted with two oxazoline groups at the 2 and 6 positions and a methyl group at the 4 position. This compound is known for its unique structure and properties, making it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(4,5-dihydro-2-oxazolyl)-4-methylpyridine typically involves the reaction of a pyridine derivative with oxazoline precursors. One common method starts with 4-methyl-2,6-dibromopyridine, which undergoes a nucleophilic substitution reaction with 2-oxazoline under basic conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
化学反应分析
Types of Reactions
2,6-Bis(4,5-dihydro-2-oxazolyl)-4-methylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazoline rings to other functional groups.
Substitution: The methyl group and oxazoline rings can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents or nucleophiles can be employed under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction can produce amine or alcohol derivatives.
科学研究应用
2,6-Bis(4,5-dihydro-2-oxazolyl)-4-methylpyridine has a wide range of applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: It is used in the synthesis of advanced materials, including polymers and supramolecular structures.
作用机制
The mechanism of action of 2,6-Bis(4,5-dihydro-2-oxazolyl)-4-methylpyridine involves its ability to coordinate with metal ions through the nitrogen atoms of the pyridine and oxazoline rings. This coordination can influence the reactivity and stability of the metal complexes formed, making it a valuable ligand in catalysis and material science .
相似化合物的比较
Similar Compounds
2,6-Bis(4,5-dihydro-4-phenyl-2-oxazolyl)pyridine: This compound features phenyl groups instead of methyl groups, which can affect its steric and electronic properties.
2,6-Bis(4,5-dihydro-4-tert-butyl-2-oxazolyl)pyridine: The presence of tert-butyl groups provides increased steric hindrance and hydrophobicity.
Uniqueness
2,6-Bis(4,5-dihydro-2-oxazolyl)-4-methylpyridine is unique due to its specific substitution pattern, which provides a balance of steric and electronic effects. This makes it particularly effective as a ligand in catalysis and coordination chemistry, where precise control over reactivity and selectivity is required .
属性
分子式 |
C12H13N3O2 |
|---|---|
分子量 |
231.25 g/mol |
IUPAC 名称 |
2-[6-(4,5-dihydro-1,3-oxazol-2-yl)-4-methylpyridin-2-yl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C12H13N3O2/c1-8-6-9(11-13-2-4-16-11)15-10(7-8)12-14-3-5-17-12/h6-7H,2-5H2,1H3 |
InChI 键 |
ROMUOMBXNUEJHV-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC(=C1)C2=NCCO2)C3=NCCO3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-amino-N-cyclopropyl-3-methyl-N-[(4-nitrophenyl)methyl]butanamide](/img/structure/B14790999.png)
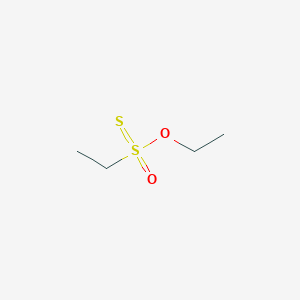
![sodium;2-[(8S,10S,14S)-16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoate](/img/structure/B14791011.png)
![(3R)-2'-[3-[2-[4-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl]ethenyl]-1H-indazol-6-yl]-5-methoxyspiro[1H-indole-3,1'-cyclopropane]-2-one](/img/structure/B14791016.png)
![5-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-ylidene]-2-iminopyrimidin-4-one](/img/structure/B14791025.png)

![[6-[[(2S,3R,6R,8S)-2-(benzoyloxymethyl)-6-hydroxy-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl benzoate](/img/structure/B14791032.png)
![N-[[1-(2-amino-3-methylbutanoyl)piperidin-2-yl]methyl]acetamide](/img/structure/B14791035.png)
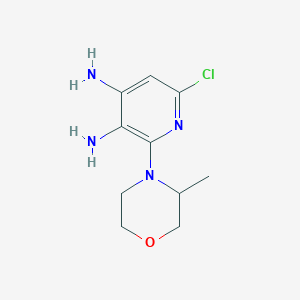
![N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-2,3,4,5-tetrahydro-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B14791040.png)
![(5S)-5-[[[(1,1-Dimethylethyl)diphenylsilyl]oxy]methyl]dihydro-2(3H)-furanone](/img/structure/B14791047.png)
![2-amino-N-[(6-chloropyridazin-3-yl)methyl]-N-cyclopropyl-3-methylbutanamide](/img/structure/B14791048.png)
